Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate
Description
Diethyl 2-acetamido-2-(2-octylphenethyl)malonate (CAS 162358-08-9) is a malonate derivative with a molecular formula of C₂₅H₃₉NO₅ and a molecular weight of 433.581 g/mol . It is characterized by an acetamido group and a lipophilic 2-octylphenethyl substituent attached to the malonate core. This compound is a critical intermediate in synthesizing fingolimod, a sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis . Its synthetic route involves nucleophilic substitution between 2-(4-octylphenyl)ethyl iodide and diethyl acetamidomalonate under basic conditions .
Properties
Molecular Formula |
C25H39NO5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[2-(2-octylphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-15-21-16-13-14-17-22(21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h13-14,16-17H,5-12,15,18-19H2,1-4H3,(H,26,27) |
InChI Key |
UEIHAILXRQTCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzeneethanol, which is used to introduce the octylphenethyl group.
Acetylation: The hydroxyl group of 2-hydroxybenzeneethanol is acetylated to form an intermediate.
Malonate Formation: The intermediate is then reacted with diethyl malonate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted malonates.
Scientific Research Applications
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of beta-branched alpha-amino acids.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The acetamido group may facilitate binding to proteins or enzymes, while the octylphenethyl group may enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Diethyl 2-Acetamido-2-(3-oxo-3-phenylpropyl)malonate (CAS 1311885-02-5)
- Structure : Contains a 3-oxo-3-phenylpropyl group instead of the octylphenethyl chain.
- Molecular Formula: C₁₈H₂₃NO₆ (lighter than the target compound) .
- Applications : Used in organic synthesis, particularly as a precursor for ketone-containing intermediates. The phenylpropyl group enhances aromatic interactions in drug design.
- Key Difference : The absence of a long alkyl chain reduces lipophilicity, impacting bioavailability compared to the target compound .
Diethyl Acetamido(2-cyanoethyl)malonate (CAS 5440-42-6)
- Structure: Features a 2-cyanoethyl substituent.
- Molecular Formula : C₁₂H₁₈N₂O₅ (smaller molecular weight) .
- Applications: The cyano group introduces polarity, making it suitable for synthesizing nitriles or carboxylic acids via hydrolysis.
- Key Difference : Higher polarity limits its utility in lipid-rich biological environments compared to the octylphenethyl-containing compound .
Diethyl 2-(2-Phenylacetyl)malonate (CAS 20320-59-6)
- Structure : Contains a phenylacetyl group.
- Applications : A versatile intermediate for analgesics, antihypertensives, and anticonvulsants. Reactivity stems from the acetylated malonate core .
- Key Difference : The phenylacetyl group lacks the acetamido functionality, reducing its ability to participate in hydrogen bonding or peptidomimetic applications .
Diethyl 2-(Cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4aj)
- Structure : Substituted with cyclopentylmethyl and p-tolyl-oxoethyl groups.
- Physical Properties : Exists as a yellow oil (37.4 mg yield, 50%) .
- Applications : The oxo group enables participation in ketone-based reactions, such as condensations.
- Key Difference : Steric hindrance from the cyclopentyl group may slow reaction kinetics compared to the linear octylphenethyl chain in the target compound .
Diethyl 2-Acetamido-2-(4-nitrobenzyl)malonate (7)
- Structure : Features a 4-nitrobenzyl substituent.
- Synthetic Utility : The nitro group can be reduced to an amine (e.g., using Fe/HCl), enabling further functionalization into amides or heterocycles .
- Key Difference : The electron-withdrawing nitro group increases reactivity in electrophilic substitutions, unlike the electron-donating octylphenethyl group .
Structural and Functional Analysis Table
Research Findings and Implications
- Lipophilicity and Bioavailability: The octylphenethyl group in the target compound enhances membrane permeability, critical for fingolimod’s CNS penetration . In contrast, nitrobenzyl or cyanoethyl derivatives exhibit lower tissue penetration due to increased polarity.
- Synthetic Flexibility: Compounds with reducible (e.g., nitro) or hydrolyzable (e.g., cyano) groups offer diverse post-synthetic modification pathways .
- Biological Activity : Triazole-containing analogs (e.g., from ) show enhanced binding to biological targets due to heterocyclic interactions, a feature absent in the target compound .
Biological Activity
Diethyl 2-acetamido-2-(2-octylphenethyl)malonate is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C25H39NO5 and a molecular weight of 433.58 g/mol, this compound has garnered interest due to its structural features that may influence its interaction with biological systems.
Chemical Structure and Synthesis
The compound is synthesized through a reaction involving diethyl malonate, 2-octylphenethylamine, and acetic anhydride under controlled conditions to ensure high yield and purity. The resulting structure includes an acetamido group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, with studies suggesting it may act against strains like Staphylococcus aureus and Acinetobacter baumannii.
- Anti-inflammatory Effects : Preliminary investigations have indicated potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Enzyme Interaction : The compound may serve as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways crucial for cellular function.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound can inhibit or modulate the activity of enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Interaction : It may interact with cellular receptors, triggering or inhibiting specific signaling pathways that regulate physiological processes.
- Gene Expression Modulation : By influencing gene expression, the compound may alter cellular responses to various stimuli.
Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- A study demonstrated that derivatives of this compound showed varying levels of antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 5 μM to 25 μM against different bacterial strains .
- Another investigation focused on the synthesis of fingolimod derivatives from diethyl acetamidomalonate, highlighting the importance of structural modifications in enhancing biological activity .
Case Studies
Several case studies have explored the effects of this compound and its derivatives:
-
Antimicrobial Efficacy : In vitro studies tested various derivatives against clinical strains of S. aureus, revealing that certain structural modifications significantly enhanced antibacterial potency.
Compound MIC (μM) Activity Derivative A 5 Effective against S. aureus Derivative B 15 Moderate activity Derivative C 25 Less effective - Inflammatory Response : Research on the anti-inflammatory properties suggested that the compound could reduce inflammatory markers in cell cultures, although further studies are needed to confirm these effects in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate, and how can purity and yield be maximized?
- Methodology : The compound is synthesized via acetylation of aminomalonic acid esters. Key steps include:
- Reaction conditions : Use acetic acid and sodium nitrite to prepare diethyl isonitrosomalonate, followed by reduction with zinc powder in glacial acetic acid and acetylation .
- Purification : Dichloromethane extraction and column chromatography (silica gel, hexane/ethyl acetate gradient) achieve >95% purity .
- Yield optimization : Maintain a 1:1 molar ratio of precursors and reflux at 120°C for 2 hours to achieve ~90% yield .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : Analyze and NMR peaks to confirm ester groups (δ 1.2–1.4 ppm for ethyl CH), acetamido (δ 2.0 ppm), and aromatic protons (δ 7.2–7.4 ppm for octylphenethyl) .
- GC/MS : Use dimethyl malonate as an internal standard for quantification. Monitor m/z 115 (diethyl malonate fragment) and m/z 433 (molecular ion) .
Advanced Research Questions
Q. How does the 2-octylphenethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Steric effects : The octylphenethyl group hinders nucleophilic attack at the malonate core, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for alkylation .
- Electronic effects : Electron-withdrawing acetamido groups enhance the electrophilicity of the malonate carbonyl, enabling selective reactions with amines or thiols under mild conditions .
Q. What is the mechanistic basis for its interaction with estrogen-related receptor beta (ERR β), and how can this inform drug design?
- Methodology :
- Binding studies : Molecular docking reveals hydrophobic interactions between the octylphenethyl chain and ERR β’s ligand-binding domain (LBD). Hydrogen bonds form between the acetamido group and Arg316 .
- Functional assays : Treat ERR β-transfected HEK293 cells with the compound (10–100 µM) and measure luciferase reporter activity. EC values correlate with substituent length (optimal C8 chain) .
Q. How can structural modifications enhance metabolic stability while retaining bioactivity?
- Methodology :
- Derivatization : Replace the ethyl ester with methyl or tert-butyl esters to reduce hydrolysis by esterases. Assess stability in human liver microsomes (HLM) .
- Case study : Bromodifluoromethoxy analogs (e.g., Compound 15) show 3-fold higher half-life (t) in HLM compared to the parent compound .
Analytical and Experimental Design Considerations
Q. How do conflicting solubility data in polar solvents (e.g., DMSO vs. ethanol) impact experimental design?
- Resolution :
- Solubility testing : Prepare saturated solutions in DMSO, ethanol, and acetonitrile. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via HPLC.
- Data : Solubility in DMSO (>50 mg/mL) is optimal for cellular assays, while ethanol (20 mg/mL) suits synthetic reactions .
Q. What are the limitations of using GC/MS for trace impurity analysis, and how can they be mitigated?
- Methodology :
- Internal standardization : Use dimethyl malonate (m/z 101) to correct for matrix effects. Calibration curves (R > 0.99) ensure accuracy at <1 ppm detection limits .
- Artifact prevention : Avoid high injector temperatures (>250°C) to prevent thermal degradation of the acetamido group .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (81–84°C vs. 92–95°C)?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
